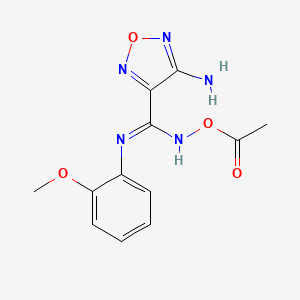
N'-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide
説明
The compound “N’-(acetyloxy)-4-amino-N-(2-methoxyphenyl)-1,2,5-oxadiazole-3-carboximidamide” seems to be a complex organic molecule. It contains several functional groups including an acetyloxy group, an amino group, a methoxyphenyl group, an oxadiazole ring, and a carboximidamide group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxadiazole ring suggests that the compound might have a planar region. The different functional groups attached to this ring could potentially influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group could potentially participate in acid-base reactions, the acetyloxy group could be involved in ester hydrolysis or condensation reactions, and the oxadiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .作用機序
The mechanism of action of AMC is not fully understood, but it is believed to act through multiple pathways. AMC has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Additionally, AMC has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
AMC has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including COX-2, MMP-9, and topoisomerase IIα. Additionally, AMC has been found to modulate the expression of various genes involved in cancer progression and inflammation. In terms of physiological effects, AMC has been reported to induce cell cycle arrest and inhibit cell migration and invasion.
実験室実験の利点と制限
One of the major advantages of using AMC in lab experiments is its potent biological activity against various diseases. Additionally, AMC is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using AMC in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of AMC. One of the potential areas of application is in the development of novel anticancer agents. Further studies are needed to elucidate the mechanism of action of AMC and its potential synergistic effects with other chemotherapeutic agents. Additionally, the development of novel drug delivery systems can overcome the solubility issues associated with AMC and improve its bioavailability. Finally, the potential application of AMC in the treatment of microbial infections and inflammatory diseases warrants further investigation.
科学的研究の応用
AMC has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. Several studies have reported the anticancer activity of AMC against various cancer cell lines, including breast, lung, and colon cancer. AMC has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, AMC has shown promising antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-methoxyphenyl)carbonimidoyl]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-7(18)20-17-12(10-11(13)16-21-15-10)14-8-5-3-4-6-9(8)19-2/h3-6H,1-2H3,(H2,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVXLWULICFNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=NC1=CC=CC=C1OC)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3892818.png)

![ethyl {4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B3892833.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B3892840.png)
![2-bromo-N-[4-(butyrylamino)phenyl]-5-nitrobenzamide](/img/structure/B3892848.png)
![N-(3-fluorophenyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B3892853.png)
![ethyl {2-furyl[methyl(methylsulfonyl)amino]methyl}methylphosphinate](/img/structure/B3892859.png)
![2-(3-chlorophenyl)-5-methyl-4-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3892863.png)
![4-amino-N'-[(4-methoxy-3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3892865.png)
![N-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3892870.png)
![N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B3892886.png)
![4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892911.png)
![2-chloro-5-(5-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3892913.png)
![2-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892921.png)